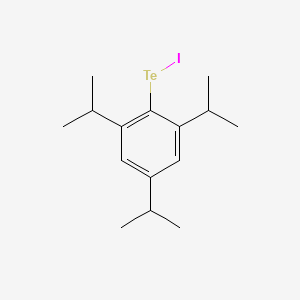
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is an organotellurium compound characterized by the presence of an iodotellanyl group attached to a benzene ring substituted with three isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene typically involves the introduction of the iodotellanyl group to a pre-formed 1,3,5-tri(propan-2-yl)benzene. One common method is the electrophilic aromatic substitution reaction where the benzene ring undergoes substitution with an iodotellanyl reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The iodotellanyl group can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to remove the iodotellanyl group, yielding the parent benzene derivative.
Substitution: The iodotellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research may investigate its potential as a therapeutic agent or diagnostic tool.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene exerts its effects involves the interaction of the iodotellanyl group with molecular targets. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Iodotellanyl)-1,3,5-tri(methyl)benzene
- 2-(Iodotellanyl)-1,3,5-tri(ethyl)benzene
- 2-(Iodotellanyl)-1,3,5-tri(butyl)benzene
Uniqueness
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is unique due to the presence of the isopropyl groups, which can influence its reactivity and physical properties compared to other similar compounds
Properties
CAS No. |
138355-35-8 |
|---|---|
Molecular Formula |
C15H23ITe |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
[2,4,6-tri(propan-2-yl)phenyl] tellurohypoiodite |
InChI |
InChI=1S/C15H23ITe/c1-9(2)12-7-13(10(3)4)15(17-16)14(8-12)11(5)6/h7-11H,1-6H3 |
InChI Key |
PEARPSVKTMFUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Te]I)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


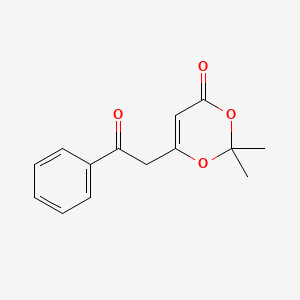
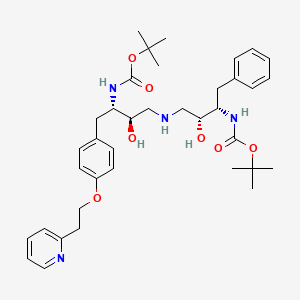
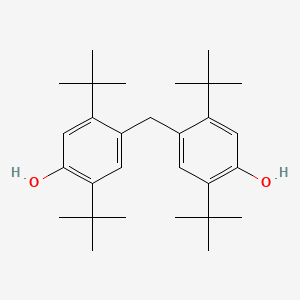
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)

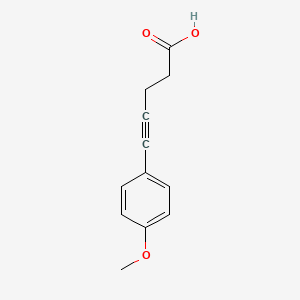
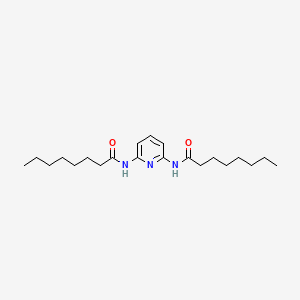
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)


![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
